MkaA protein has been primarily studied in bacterial systems, where it contributes to essential processes such as translation initiation and elongation. It is classified within the broader category of translation factors, which assist in the assembly and functioning of ribosomes during protein synthesis. The understanding of MkaA's role extends to its interactions with ribosomal components and other translation-related proteins, making it a focal point in molecular biology research.
The synthesis of MkaA protein can be approached through various methodologies. One prominent method involves cell-free protein synthesis systems, such as the PURE system developed at RIKEN, which allows for the reconstitution of translation using purified components . This system facilitates the study of translation dynamics without the complexities associated with living cells.
Another method includes metabolic labeling techniques, where amino acids labeled with stable isotopes are incorporated into newly synthesized proteins. This allows researchers to track and quantify MkaA synthesis in real-time . Techniques like mass spectrometry are often employed to analyze the synthesized proteins, providing insights into their abundance and modifications.
The molecular structure of MkaA protein is characterized by its specific folding patterns and interactions with ribosomal RNA and other proteins. While detailed structural data may vary, studies have indicated that MkaA interacts closely with ribosomal subunits during translation initiation. High-resolution techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy are typically used to elucidate these structural details.
MkaA protein participates in several critical chemical reactions during protein synthesis. Its primary function involves facilitating the binding of transfer RNA to the ribosome, ensuring that amino acids are added correctly to the growing polypeptide chain. The mechanism by which MkaA operates includes conformational changes that stabilize the ribosome-mRNA complex, promoting efficient translation .
Additionally, MkaA may engage in post-translational modifications that affect its activity and interactions with other cellular components. These modifications can include phosphorylation or methylation, which can alter its functional capacity within the translational machinery.
The mechanism of action for MkaA involves several steps during translation:
MkaA protein exhibits several key physical properties:
Chemically, MkaA is sensitive to denaturation under extreme pH or temperature conditions, which can disrupt its functional conformation.
MkaA protein has numerous applications in scientific research:
The mkaA gene is located on a large (~90 kb) virulence plasmid (designated pSLT) commonly found in Salmonella enterica serovar Typhimurium. This plasmid is indispensable for systemic dissemination beyond intestinal sites like Peyer's patches to deeper tissues such as mesenteric lymph nodes and the spleen in murine infection models [1] [5]. mkaA resides within a defined 14-kb virulence region essential for pathogenesis. Genetic mapping places it adjacent to key virulence genes, particularly those within the spv (Salmonella plasmid virulence) operon (spvRABCD). This operon encodes a positive regulatory protein (SpvR) and structural virulence factors critical for intracellular survival and systemic infection [1] [8]. The mkaA gene is situated downstream of the spvB locus, suggesting potential co-regulation or functional linkage within a pathogenicity module. Nucleotide sequencing of this region identified mkaA as an open reading frame (ORF) of 1,773 bp, encoding a predicted protein of 591 amino acids with a molecular mass of 60.6 kDa [5].
Table 1: Key Genetic Elements Flanking mkaA on the Salmonella Virulence Plasmid
Genetic Element | Position Relative to mkaA | Function | Reference |
---|---|---|---|
spvB | Upstream | Actin ADP-ribosyltransferase; disrupts cytoskeleton | [1] |
spvR | Upstream (further 5') | Transcriptional activator of spvABCD operon | [1] |
orfG | Downstream | Hypothetical protein; potential conjugation role | [8] |
tra genes | Distal region of plasmid | Conjugation machinery components | [8] |
Transposon mutagenesis using Tn5 has been instrumental in defining mkaA's functional role. A specific Tn5 insertion (zzx-2556::Tn5) within the mkaA coding sequence abolished the expression of a 70 kDa protein in minicell expression systems, confirming mkaA as the gene encoding this polypeptide [5]. Phenotypically, this disruption resulted in a severe attenuation of virulence. Most critically, the mkaA::Tn5 mutant exhibited a profound defect in intracellular growth within host cells, a hallmark requirement for systemic Salmonella infections [5]. This establishes mkaA as necessary for the bacterium's survival and replication inside the hostile environment of phagocytic cells like macrophages.
Interestingly, the virulence plasmid harbors other Tn5-sensitive loci with contrasting phenotypic effects. While insertions in the positive regulator spvR drastically reduced splenic colonization (>1000-fold reduction), an insertion (spv-14::Tn5) located near spvR unexpectedly conferred a ~27-fold competitive advantage over wild-type bacteria during co-infection experiments [1]. This suggests complex regulatory interactions within the virulence plasmid locus, although mkaA disruption itself consistently results in virulence attenuation. Complementation studies using plasmid subclones carrying the intact mkaA gene restored intracellular growth, confirming that the observed defect was directly linked to the loss of MkaA function [5].
Table 2: Phenotypic Effects of Tn5 Insertions in the Virulence Plasmid Region
Insertion Location | Effect on Gene/Protein | Phenotype in Murine Infection Models | Intracellular Growth Phenotype |
---|---|---|---|
mkaA (zzx-2556::Tn5) | Loss of 70 kDa protein | Attenuated systemic infection | Severely impaired |
spvR (spvR23::Tn5) | Loss of SpvR regulator | ~1000-fold reduction in splenic infection | Likely impaired (indirectly via spv downregulation) |
spv-14::Tn5 | Upregulation of spvR expression | 27-fold competitive advantage over wild-type | Enhanced (presumed) |
The presence and conservation of mkaA are not uniform across the Salmonella genus. It is primarily associated with virulence plasmids carried by non-typhoidal serovars, particularly S. Typhimurium and S. Dublin [1] [3] [5]. Crucially, typhoidal serovars (S. Typhi, S. Paratyphi A) typically lack this large virulence plasmid altogether. Comparative genomic studies reveal that while the core spv operon (spvRABCD) is often conserved among plasmid-bearing serovars, genes immediately flanking this core, like mkaA, show more variable distribution patterns [1] [3]. For instance, S. Dublin plasmid pSDL2 shares significant homology in the spv region with S. Typhimurium pSLT, but detailed analyses of mkaA orthologs across diverse serovars are less comprehensive.
The mkaA-spv genomic region exhibits hallmarks of horizontal transfer. Significant sequence homology exists between the virulence plasmids of S. Typhimurium and S. Dublin and even the plasmid of the distantly related pathogen Yersinia pseudotuberculosis [1] [8]. Furthermore, the pSLT plasmid itself carries functional conjugation genes (tra genes) homologous to the F-plasmid, enabling its self-transmission between bacterial cells under specific conditions [8]. This mobility likely contributes to the dissemination of the mkaA-spv virulence module among enteric pathogens.
Table 3: Distribution of mkaA and Virulence Plasmid in Key Salmonella Serovars
Salmonella Serovar | Human Disease Association | Virulence Plasmid Present? | mkaA Gene Present? | Reference |
---|---|---|---|---|
S. Typhimurium | Gastroenteritis (non-typhoidal) | Yes (pSLT ~90kb) | Yes | [1] [5] [8] |
S. Dublin | Invasive non-typhoidal disease | Yes (pSDL2) | Presumed (high homology) | [1] |
S. Enteritidis | Gastroenteritis (non-typhoidal) | Variable (some strains lack) | Variable | [7] [9] |
S. Typhi | Typhoid fever (systemic) | No | No | [3] |
S. Paratyphi A | Paratyphoid fever (systemic) | No | No | [3] |
S. Choleraesuis | Invasive swine-associated disease | Yes | Likely (plasmid encodes virulence) | [1] |
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